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Compound of Interest

Compound Name: Pursuit Plus

Cat. No.: B14296128 Get Quote

Welcome to the Pursuit Plus Technical Support Center. This guide provides troubleshooting

advice and frequently asked questions (FAQs) to help researchers, scientists, and drug

development professionals optimize the Pursuit Plus (Bradford) Assay for generating accurate

dose-response, or more specifically, standard curves for protein quantification.

Frequently Asked Questions (FAQs)
Q1: What is the Pursuit Plus (Bradford) Assay and how does it work?

The Pursuit Plus Assay is a rapid and straightforward colorimetric method for quantifying total

protein concentration. The assay is based on the binding of Coomassie G-250 dye to proteins

in an acidic environment. This binding causes a shift in the dye's maximum absorbance from

465 nm to 595 nm, resulting in a color change from brown to blue.[1][2] The intensity of the

blue color, measured at 595 nm, is proportional to the protein concentration in the sample.

Q2: What is the optimal wavelength for measuring absorbance?

The maximal absorbance of the protein-dye complex occurs at 595 nm. While measurements

can be taken between 570 nm and 610 nm, using 595 nm provides the highest sensitivity and

the lowest detection limit for the assay.[3]

Q3: How does temperature affect the assay?
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The absorbance readings are sensitive to temperature fluctuations. It is crucial to allow the

Pursuit Plus Reagent to equilibrate to a consistent room temperature before use. An increase

in reagent temperature can lead to an increase in absorbance measurements.[3]

Q4: Can I reuse glassware for this assay?

Yes, but it requires meticulous cleaning. Residual detergents can interfere with the assay.

Ensure all glassware is thoroughly rinsed with detergent-free water to avoid contamination.[3]
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Issue Potential Cause Solution

Low absorbance values for

standards and samples

Reagent was stored improperly

or is too cold.

Store the reagent at 4°C and

allow it to warm to room

temperature before use.[1]

Incorrect wavelength was used

for measurement.

Ensure the spectrophotometer

or plate reader is set to 595

nm.[1]

The molecular weight of the

protein is too low (<3000 Da).

Use an alternative assay

suitable for small peptides.[1]

High background absorbance

in blank wells

The sample volume was too

large or contained a strong

alkaline buffer.

Reduce the sample volume or

dilute the sample. Consider

dialysis to remove interfering

substances.[1]

Precipitate forms in all tubes
The sample contains

detergents.

Dilute the sample or remove

the interfering detergent using

a compatible clean-up kit.[1]

High variability between

replicate wells

Inconsistent pipetting or

mixing.

Ensure accurate and

consistent pipetting for all

standards and samples. Mix

each well thoroughly after

adding the reagent.

Edge effects on the microplate.

Avoid using the outer wells of

the plate, or fill them with a

blank solution to minimize

evaporation.

Experimental Protocols
Standard Protocol for Microplate Assay
This protocol is for a standard working range of 125-1500 µg/mL.

Prepare Protein Standards:
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Perform a serial dilution of a known protein standard (e.g., Bovine Serum Albumin, BSA)

to create a range of concentrations. A typical range would be from 125 µg/mL to 1500

µg/mL.

Sample Preparation:

Dilute your unknown samples to fall within the linear range of your standard curve.

Assay Procedure:

Pipette 5 µL of each standard and unknown sample into separate microplate wells.

Add 250 µL of the Pursuit Plus Reagent to each well.

Mix the plate on a plate shaker for 30 seconds.

Incubate the plate at room temperature for 10 minutes.

Measure the absorbance at 595 nm using a microplate reader.

Data Analysis:

Subtract the average absorbance of the blank (0 µg/mL protein) from the absorbance of all

standards and unknown samples.

Plot the blank-corrected absorbance of the standards versus their known concentrations.

Use the standard curve to determine the concentration of the unknown samples. For more

accurate results, a four-parameter logistic (4PL) or a point-to-point curve fit is

recommended over a linear fit.[3]

Standard Curve Preparation (BSA Standard: 2000 µg/mL)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b14296128?utm_src=pdf-body
https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0011344_CoomassiePlus_Bradford_Asy_Reag_UG.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14296128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vial Volume of Water
Volume of BSA
(2000 µg/mL)

Final BSA
Concentration
(µg/mL)

A 0 µL 300 µL 2000

B 125 µL 375 µL 1500

C 325 µL 325 µL 1000

D 175 µL 175 µL 750

E 325 µL 175 µL 500

F 350 µL 150 µL 250

G 400 µL 100 µL 125

H 400 µL 0 µL 0 (Blank)
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Caption: Workflow for the Pursuit Plus (Bradford) Protein Assay.
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Caption: Troubleshooting logic for high absorbance variability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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